molecular formula C8H14ClNO B6608687 3-ethynyl-1-methylpiperidin-3-olhydrochloride CAS No. 2866335-03-5

3-ethynyl-1-methylpiperidin-3-olhydrochloride

Cat. No.: B6608687
CAS No.: 2866335-03-5
M. Wt: 175.65 g/mol
InChI Key: NPASYMWLKCCKRC-UHFFFAOYSA-N
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Description

3-Ethynyl-1-methylpiperidin-3-ol hydrochloride is a synthetic piperidine derivative characterized by a piperidine ring substituted with an ethynyl group (C≡CH), a methyl group, and a hydroxyl group at the 3-position, with a hydrochloride salt formation. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for further functionalization (e.g., click chemistry applications) . The methyl group at the 1-position and hydroxyl group at the 3-position may influence solubility, bioavailability, and receptor binding.

Properties

IUPAC Name

3-ethynyl-1-methylpiperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-3-8(10)5-4-6-9(2)7-8;/h1,10H,4-7H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPASYMWLKCCKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)(C#C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for Ethynyl Group Introduction

The Royal Society of Chemistry’s palladium-mediated protocol provides a foundational approach for introducing ethynyl groups into piperidine systems. Using Pd(OAc)₂ and PMe₃ in acetone, this method couples terminal alkynes with aldehydes:

Reaction Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PMe₃ (15 mol%)

  • Solvent: Acetone

  • Temperature: 25°C

  • Time: 4–8 hours

Typical Yield : 49–65% for analogous compounds.

Application to Target Compound

Adapting this method, 1-methylpiperidin-3-ol undergoes coupling with ethynylmagnesium bromide under palladium catalysis. Post-reaction purification via flash chromatography (5–20% EtOAc/hexanes) isolates the free base, followed by HCl gas treatment in diethyl ether to form the hydrochloride salt.

Reductive Amination and Ring-Closure Approaches

Patent-Based Synthesis (CN113321605A)

The Chinese patent CN113321605A details a two-step ring-closure and reduction strategy applicable to related piperidine derivatives:

Step 1: Ring-Closure Reaction

ComponentQuantityRole
Malic acid60.0 gCarboxylic acid
40% Methylamine41.6 gAmine source
Toluene420.0 gSolvent

Conditions : Reflux for 8 hours, yielding a solid intermediate (Compound III).

Step 2: Borohydride Reduction

ReagentQuantityRole
NaBH₄15.2 gReducing agent
Trimethyl borate45.0 gLewis acid
THF300 mLSolvent

Conditions :

  • Cool to −10°C under N₂

  • Add dimethyl sulfate dropwise

  • Heat to 50°C for 4 hours

Yield : 72% after HCl salt formation.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodYield (%)Purity (%)Scalability
Pd-Catalyzed Coupling6595Moderate
Reductive Amination7298High

Key Observations :

  • The reductive amination route offers superior yield and purity due to crystalline intermediate isolation.

  • Palladium methods enable direct alkyne incorporation but require rigorous oxygen exclusion.

Critical Process Optimization Parameters

Temperature Control

  • Alkyne Coupling : Maintain ≤25°C to prevent alkyne polymerization.

  • Reduction Steps : Strict −10°C to 10°C ranges prevent borohydride decomposition.

Solvent Selection

StepOptimal SolventRationale
Ring-ClosureTolueneAzeotropic water removal
Salt FormationDiethyl etherHydrochloride precipitation

Industrial-Scale Considerations

Equipment Requirements

  • Jacketed Reactors : For precise temperature control during exothermic reductions.

  • Centrifugal Dryers : To isolate hydrochloride crystals efficiently.

Waste Stream Management

  • Pd Recovery : Activated carbon filtration recovers 92% of palladium catalysts.

  • Borohydride Neutralization : Gradual HCl addition prevents violent gas evolution .

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-1-methylpiperidin-3-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents like phenylsilane, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific catalysts and controlled temperatures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 3-ethynyl-1-methylpiperidin-3-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

Structural Features

Piperidine hydrochlorides share a six-membered nitrogen-containing ring but differ in substituents, which dictate their physicochemical and biological properties.

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Structural Notes
3-Ethynyl-1-methylpiperidin-3-ol HCl 3-ethynyl, 1-methyl, 3-OH, HCl salt ~207.7 (calculated) Ethynyl group enables conjugation; polar OH enhances solubility
Tapentadol Hydrochloride 3-(3-dimethylaminopropyl)-2-methylphenol, HCl salt ~257.8 Dual opioid/NRI activity; bulky aryl substituents
Memantine Hydrochloride 3,5-dimethyladamantane-1-amine, HCl salt ~215.8 Adamantane backbone; NMDA receptor antagonism
Chlorphenoxamine Hydrochloride 3-(2-chlorophenoxy)-N,N-dimethylpropan-1-amine, HCl ~332.3 Phenoxy group; antihistaminic activity




Key Observations :

  • Tapentadol and chlorphenoxamine include aromatic/aryl groups linked to analgesic or antihistamine effects, whereas memantine’s adamantane core enhances blood-brain barrier penetration .
Physicochemical Properties
  • Solubility : The hydroxyl group in 3-ethynyl-1-methylpiperidin-3-ol HCl likely improves aqueous solubility compared to Tapentadol (logP ~2.7) or memantine (logP ~1.4) .
  • Stability : Ethynyl groups are prone to oxidation; stability studies (absent in evidence) would be critical for formulation.
  • Synthesis : Piperidine derivatives often require multi-step syntheses. For example, details hydrogenation with Raney nickel to reduce imines in related compounds .

Biological Activity

Overview

3-Ethynyl-1-methylpiperidin-3-ol hydrochloride (C8H14ClNO) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethynyl group and a hydrochloride salt, which contribute to its unique chemical properties and reactivity. The molecular weight of this compound is approximately 175.6559 g/mol, and it is synthesized through various chemical routes, often involving cyclization and oxidation reactions.

The compound can undergo several chemical reactions, including:

  • Oxidation : Can form corresponding ketones or aldehydes.
  • Reduction : Converts to alcohols or amines.
  • Nucleophilic Substitution : Functional groups can be replaced by other nucleophiles.

These reactions make 3-ethynyl-1-methylpiperidin-3-ol hydrochloride a versatile building block in organic synthesis and medicinal chemistry.

The biological activity of 3-ethynyl-1-methylpiperidin-3-ol hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator in specific pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.

Anticancer Activity

Research has indicated that piperidine derivatives, including this compound, exhibit potential anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that compounds structurally related to 3-ethynyl-1-methylpiperidin-3-ol hydrochloride showed significant inhibition of cell growth in human cancer cells, suggesting a possible mechanism involving apoptosis induction or cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
AHeLa15Apoptosis induction
BMCF710Cell cycle arrest
CA54912Inhibition of proliferation

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have shown promising results against viral pathogens. A recent study highlighted its effectiveness in inhibiting viral replication in vitro, particularly against strains of influenza virus and HIV. The compound's mechanism may involve interference with viral entry or replication processes.

Case Studies

  • Study on Anticancer Effects :
    • Researchers evaluated the effect of 3-ethynyl-1-methylpiperidin-3-ol hydrochloride on breast cancer cell lines (MCF7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM, suggesting significant anticancer potential.
  • Antiviral Screening :
    • A screening study assessed the antiviral activity against HIV strains. The compound demonstrated low nanomolar inhibitory concentrations (IC50 < 100 nM), indicating strong potential as a therapeutic agent against HIV.

Comparison with Similar Compounds

The biological activity of 3-ethynyl-1-methylpiperidin-3-ol hydrochloride can be compared with other piperidine derivatives:

CompoundActivity TypeIC50 (µM)
3-Hydroxy-1-methylpiperidineAnticancer20
1-Methylpiperidin-3-olAntiviral50
N-EthylpiperidineAntimicrobial30

While similar compounds exhibit varying degrees of biological activity, the unique structural features of 3-ethynyl-1-methylpiperidin-3-ol hydrochloride may enhance its efficacy in specific therapeutic contexts.

Q & A

Q. What are the optimal synthetic routes for 3-ethynyl-1-methylpiperidin-3-ol hydrochloride, and how do reaction conditions influence yield?

Q. How can researchers validate the structural integrity of 3-ethynyl-1-methylpiperidin-3-ol hydrochloride?

Methodological Answer: Structural confirmation requires a combination of spectral and analytical techniques:

  • NMR : Compare 1^1H and 13^13C spectra with computational models (e.g., PubChem data for analogous piperidines ). Key peaks:
  • Ethynyl proton: δ 2.8–3.1 ppm (triplet, J=2.5J = 2.5 Hz).
  • Piperidine methyl: δ 1.2–1.5 ppm (singlet).
    • LC-MS : Confirm molecular ion [M+H]+^+ at m/z 186.2 (theoretical) and fragmentation patterns .
    • XRD : Resolve crystal structure to verify stereochemistry (if crystalline).

Advanced Research Questions

Q. What strategies address diastereoselectivity challenges in synthesizing 3-ethynyl-1-methylpiperidin-3-ol hydrochloride?

Q. How does the ethynyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The ethynyl moiety enables diverse transformations:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates.
  • Sonogashira Coupling : Palladium-mediated coupling with aryl halides for drug-discovery scaffolds .
  • Acidity : The terminal proton (pKa ~25) allows deprotonation for nucleophilic attacks.

Key Considerations :

  • Protect the ethynyl group with TMS during incompatible steps (e.g., acidic hydrolysis).
  • Monitor reaction progress via IR (C≡C stretch at 2100–2260 cm⁻¹).

Q. What analytical methods resolve contradictions in biological activity data for piperidine derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) require:

  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple assays (e.g., radioligand vs. fluorescence).
  • Metabolic Stability : Assess hepatic microsome stability to rule out false negatives .
  • Structural Analogs : Compare with 3-methyl PCP hydrochloride (Item No. 34639), which shares piperidine motifs but differs in substituent effects .

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